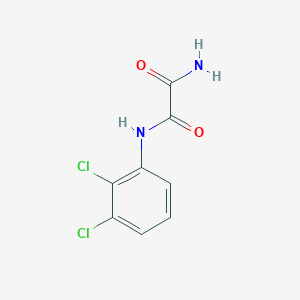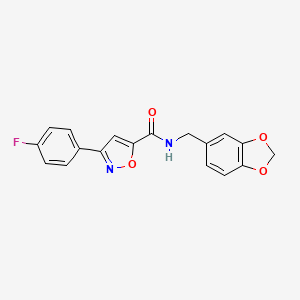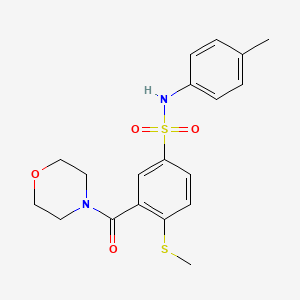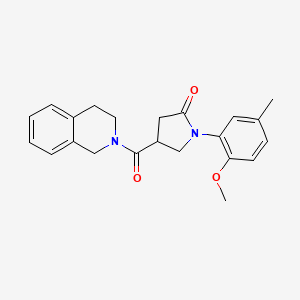![molecular formula C17H19NO2S2 B4582172 5-[4-(allyloxy)benzylidene]-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4582172.png)
5-[4-(allyloxy)benzylidene]-3-butyl-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including compounds similar to the one , often involves the Knoevenagel condensation of aromatic aldehydes with rhodanine or thiazolidine-2,4-dione under microwave irradiation using glycine as the catalyst, yielding good yields and demonstrating a clean synthesis approach (Yang & Yang, 2011).
Molecular Structure Analysis
Molecular structure analysis of thiazolidinone derivatives reveals diverse supramolecular structures, such as hydrogen-bonded dimers, chains of rings, and complex sheets. These structures exhibit wide angles at the methine carbon atom linking two rings and are stabilized by various hydrogen bonds, including N-H...O, C-H...π(arene), N-H...S, and C-H...S interactions, indicating the potential for strong intermolecular interactions (Delgado et al., 2005).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, including novel addition reactions with o-aminobenzenethiol, leading to 5-(3-oxo-2, 3-dihydro-4H-1, 4-benzothiazin-2-yl)-2-thioxo (or oxo)-4-thiazolidones. These reactions highlight the reactivity of the thiazolidinone core and its potential for functionalization and application in the development of new compounds with desired properties (Nagase, 1974).
Physical Properties Analysis
The crystal structure and physical properties of thiazolidinone derivatives are characterized by techniques such as X-ray diffraction, NMR, and DFT studies. These analyses reveal non-planar structures, intra- and intermolecular contacts (e.g., C-H···O, C-H···S), and the influence of substituents on the molecule's geometry and interactions, indicating the compound's stability and potential interaction with biological targets (Khelloul et al., 2016).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, such as their reactivity, tautomerism, and potential for biological activity, are influenced by their structure and the nature of substituents. Studies on derivatives similar to the target compound have shown promising antimicrobial, antiproliferative, and kinase inhibition activities, underscoring the significance of the thiazolidinone core in the development of new therapeutic agents (Vicini et al., 2006).
Aplicaciones Científicas De Investigación
Protein Kinase Inhibition and Anticancer Properties
Design and Synthesis for Protein Kinase Inhibition : A study highlighted the synthesis of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones as inhibitors of protein kinase DYRK1A, a target for neurological and oncological disorders. The research identified compounds with nanomolar inhibition potency, showcasing their potential as scaffolds for developing treatments for diseases where DYRK1A is involved (Khadidja Bourahla et al., 2021).
Antifungal Activity
Synthesis and Biological Evaluation Against Fungi : Another research focused on the synthesis of Mycosidine derivatives, including 5-Arylidene-2,4-thiazolidinediones and their 2-thioxo analogs, for antifungal activity. These compounds demonstrated significant in vitro antifungal properties, suggesting a novel mechanism of action for treating fungal infections (I. Levshin et al., 2022).
Structural Analysis and Supramolecular Chemistry
Supramolecular Structures : Research into the supramolecular structures of 5-arylmethylene-2-thioxothiazolidin-4-ones revealed insights into their hydrogen-bonded dimers, chains of rings, and sheets, contributing to the understanding of their crystalline properties and potential for material science applications (P. Delgado et al., 2005).
Synthesis and Antimicrobial Activity
Antimicrobial Properties : Studies have shown that new 2-thiazolylimino-5-arylidene-4-thiazolidinones exhibit potent antimicrobial activity against a range of Gram-positive bacteria and certain Gram-negative strains, highlighting their promise as agents for treating infections resistant to current antibiotics (P. Vicini et al., 2006).
Propiedades
IUPAC Name |
(5Z)-3-butyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c1-3-5-10-18-16(19)15(22-17(18)21)12-13-6-8-14(9-7-13)20-11-4-2/h4,6-9,12H,2-3,5,10-11H2,1H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWVTIOKQAOKGD-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-butyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4582093.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-3-iodobenzamide](/img/structure/B4582101.png)
![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4582122.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4582128.png)
![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4582132.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4582133.png)
![3-{[(2-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582139.png)

![2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4582148.png)
![N-{3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4582155.png)
![methyl 2-methyl-3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4582157.png)


